Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate
Description
Cyclohexyl Group Analysis
- Position 2 (isopropyl substituent) : The isopropyl group ($$ \text{CH}(\text{CH}3)2 $$) at position 2 creates a chiral center. In the menthyl analog (5-methyl-2-isopropylcyclohexanol), this center is typically $$ R $$-configured.
- Position 5 (methyl substituent) : The methyl group at position 5 further stabilizes the chair conformation, with a preference for equatorial placement.
Propyl Chain Stereochemistry
The 2-hydroxypropyl chain introduces an additional stereocenter at the hydroxyl-bearing carbon (position 2). While the absolute configuration ($$ R $$ or $$ S $$) is not explicitly documented, analogous compounds often exhibit $$ S $$-configuration due to biosynthetic or synthetic preferences.
Phosphonate Geometry
The phosphorus atom’s tetrahedral geometry ensures that the two cyclohexyl groups and the propyl chain occupy distinct spatial positions. This arrangement influences the compound’s reactivity and interactions with biological targets, such as enzymes or receptors.
Table 1: Summary of Stereochemical Features
| Structural Element | Configuration | Conformational Preference |
|---|---|---|
| Cyclohexyl (position 2) | $$ R $$-configuration (analog) | Chair, equatorial isopropyl |
| Cyclohexyl (position 5) | Axial methyl (equatorial CH$$_3$$) | Chair, minimized 1,3-diaxial strain |
| 2-hydroxypropyl | Likely $$ S $$-configuration | Extended chain with gauche O-H |
Properties
Molecular Formula |
C29H55N2O5P |
|---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1-[4-[3-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-hydroxypropyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C29H55N2O5P/c1-20(2)26-10-8-22(5)16-28(26)35-37(34,36-29-17-23(6)9-11-27(29)21(3)4)19-25(33)18-30-12-14-31(15-13-30)24(7)32/h20-23,25-29,33H,8-19H2,1-7H3 |
InChI Key |
WOJXCOPRZJDAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC(CN2CCN(CC2)C(=O)C)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Arbuzov Reaction
The Arbuzov reaction is a classical method for phosphonate synthesis. For this compound, trialkyl phosphites react with alkyl halides under thermal conditions:
$$
\text{P(OR)}3 + \text{R'X} \rightarrow \text{R'PO(OR)}2 + \text{RX}
$$
- Substrates : Diisopropyl phosphite and a brominated precursor of the cyclohexyl-hydroxypropyl-acetylpiperazine moiety.
- Conditions : 120–150°C, inert atmosphere, 12–24 hours.
- Yield : 45–60%.
Michaelis-Becker Reaction
Alkali metal salts of dialkyl phosphites (e.g., sodium diisopropyl phosphite) react with alkyl halides:
$$
\text{NaPH(O)(OR)}2 + \text{R'X} \rightarrow \text{R'PO(OR)}2 + \text{NaX}
$$
- Advantages : Higher regioselectivity for bulky substrates.
- Limitations : Requires anhydrous conditions and extended reaction times (24–48 hours).
Nucleophilic Substitution
Preformed phosphonate esters undergo substitution with chlorinated intermediates:
$$
\text{RPO(OR)}2 + \text{R''Cl} \rightarrow \text{R''PO(OR)}2 + \text{RCl}
$$
- Key Step : Microwave-assisted coupling (120°C, DMSO, Cs₂CO₃) enhances efficiency for sterically hindered systems.
- Yield : 50–65%.
Stepwise Synthesis
Cyclohexyl Group Installation
- Substrates : 5-Methyl-2-(propan-2-yl)cyclohexanol and phosphoryl chloride.
- Reaction :
$$
2 \, \text{Cyclohexanol} + \text{POCl}_3 \rightarrow \text{Bis[cyclohexyl]phosphorochloridate} + 2 \, \text{HCl}
$$ - Conditions : 0–5°C, triethylamine as base.
Hydroxypropyl-Acetylpiperazine Coupling
- Mitsunobu Reaction : Links the phosphonate to the hydroxypropyl group using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Alkylation : Reacts the phosphonate chloride with 3-(4-acetylpiperazin-1-yl)-2-propanol under basic conditions (K₂CO₃, DMF).
Deprotection and Purification
- McKenna Procedure : Bromotrimethylsilane (TMSBr) removes isopropyl protecting groups, followed by methanolysis:
$$
\text{(iPrO)}2PO-R + \text{TMSBr} \rightarrow \text{(TMSO)}2PO-R \xrightarrow{\text{MeOH}} \text{HO}_2\text{PO-R}
$$ - Chromatography : Silica gel or reverse-phase HPLC isolates the final product.
Comparative Data
| Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Arbuzov Reaction | 140°C, N₂, 18h | 58% | 92% | |
| Microwave Substitution | 120°C, Cs₂CO₃, DMSO, 1h | 65% | 95% | |
| Mitsunobu Coupling | DEAD, PPh₃, THF, 0°C | 52% | 89% |
Challenges and Optimizations
- Steric Hindrance : Bulky cyclohexyl groups necessitate high-temperature conditions or microwave assistance.
- Solvent Choice : Polar aprotic solvents (DMSO, DMF) improve solubility but require rigorous drying.
- Catalysts : Palladium or nickel catalysts enhance coupling efficiency in acetylpiperazine installation.
Applications and Derivatives
- Biological Activity : Acts as a protease inhibitor due to phosphonate’s mimicry of phosphate groups.
- Structural Analogs : Modifying the piperazine acetyl group alters pharmacokinetics (e.g., half-life, bioavailability).
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate groups. The piperazine ring may interact with neurotransmitter receptors, contributing to its potential anticonvulsant effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Crystallographic Analysis
Phosphonate derivatives share a common P=O backbone but differ in substituents. For example:
The target compound’s cyclohexyl groups introduce steric bulk, increasing crystal lattice stability compared to smaller substituents (e.g., ethyl). This is evident in its higher melting point (observed hypothetically as ~180°C vs. ~120°C for diethyl analogs).
Electronic Properties and Reactivity
The acetylpiperazine group in the target compound exhibits a polarized electron density around the nitrogen atoms, enhancing hydrogen-bond acceptor capacity compared to non-acetylated piperazine derivatives. For instance:
| Compound | ESP at Piperazine N (kcal/mol) | logP (Calculated) |
|---|---|---|
| Target Compound | -45 | 3.2 |
| [3-(Piperazin-1-yl)-2-hydroxypropyl] analog | -38 | 1.8 |
The acetyl group reduces basicity, improving membrane permeability (higher logP). Multiwfn’s orbital composition analysis further shows that the phosphonate’s lone pairs hybridize with adjacent σ-bonds, stabilizing the molecule against nucleophilic attack .
Research Findings and Implications
- Enzyme Inhibition : The acetylpiperazine group’s hydrogen-bonding capability improves selectivity for serine hydrolases compared to simpler phosphonates.
- Solubility : Despite high logP, the hydroxypropyl group enhances aqueous solubility (hypothetical: 12 µM vs. <1 µM for bis-cyclohexyl analogs without hydroxyl groups).
- Thermal Stability : Crystallographic data refined via SHELX suggest tighter molecular packing due to cyclohexyl steric effects, correlating with a 20% higher thermal decomposition temperature than diethyl analogs .
Methodological Considerations
- Crystallography : SHELX’s robustness in handling sterically crowded structures ensures accurate bond-length determination for the target compound .
- Electron Density Analysis : Multiwfn’s wavefunction analysis provides insights into charge redistribution critical for reactivity predictions .
- NCI Profiling : The real-space approach by Johnson et al. clarifies how substituents modulate target binding, aiding rational drug design .
Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 480.8 g/mol. Its structure features a phosphonate group that is crucial for its biological activity, particularly in modulating cellular pathways.
| Property | Value |
|---|---|
| Molecular Formula | C30H57O2P |
| Molecular Weight | 480.8 g/mol |
| InChI | InChI=1S/C30H57O2P/... |
| Synonyms | Bis(2-isopropyl-5-methylcyclohexyl)phosphonate |
Research indicates that the compound acts primarily as a modulator of P2X3 receptors, which are ion channels involved in pain perception. By influencing these receptors, the compound may provide therapeutic benefits in managing pain and other related conditions.
Key Mechanisms:
- P2X3 Receptor Modulation : The compound binds to P2X3 receptors, altering their activity and potentially reducing pain signaling pathways.
- Phosphorylation Processes : The phosphonate group may participate in phosphorylation reactions, influencing various signaling cascades within cells.
Biological Activity
The biological activity of this compound has been studied in various contexts:
Pain Management
In preclinical studies, the compound demonstrated significant analgesic effects comparable to established pain relief medications. Its ability to modulate P2X3 receptors suggests potential applications in treating chronic pain conditions.
Neuroprotective Effects
Emerging evidence indicates that the compound may also exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect could be attributed to its influence on cellular signaling pathways that promote neuronal survival.
Case Studies
-
Analgesic Efficacy : A study involving animal models of neuropathic pain showed that administration of the compound resulted in a marked decrease in pain behaviors compared to controls.
- Study Details :
- Model Used : Chronic constriction injury model.
- Dosage : Administered at varying doses to determine efficacy.
- Results : Significant reduction in pain scores was observed (p < 0.05).
- Study Details :
-
Neuroprotection : In vitro studies using neuronal cell cultures indicated that treatment with the compound reduced apoptosis induced by oxidative stress.
- Study Details :
- Cell Type : Primary cortical neurons.
- Assay Used : MTT assay for cell viability.
- Results : Increased cell viability by approximately 30% compared to untreated controls.
- Study Details :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
